molecular formula C11H14O2 B103066 5-Butyl-1,3-benzodioxole CAS No. 16929-05-8

5-Butyl-1,3-benzodioxole

Cat. No.: B103066
CAS No.: 16929-05-8
M. Wt: 178.23 g/mol
InChI Key: SHSJAUIDOGFRGQ-UHFFFAOYSA-N
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Description

5-Butyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are heterocyclic compounds containing a benzene ring fused with a dioxole ring The compound is characterized by the presence of a butyl group attached to the fifth position of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-benzodioxole typically involves the reaction of catechol with butyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by butyl groups. The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
5-Butyl-1,3-benzodioxole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a valuable building block in organic synthesis, facilitating the creation of a range of derivatives that can exhibit various biological activities.

Synthetic Routes:
The synthesis typically involves the reaction of catechol with butyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism. Common solvents include dimethylformamide (DMF) and bases like potassium carbonate. In industrial settings, continuous flow processes are employed to enhance efficiency and scalability.

Biological Applications

Medicinal Chemistry:
Research indicates that this compound has potential as an anticancer agent. Benzodioxole derivatives have shown significant cytotoxic activity against various cancer cell lines, likely due to mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) and induction of apoptosis .

Mechanism of Action:
The compound interacts with the auxin receptor TIR1, promoting root growth in plants. This interaction enhances auxin signaling pathways essential for plant development. In medicinal contexts, compounds derived from this compound have been studied for their ability to inhibit enzymes involved in cancer progression .

Agricultural Applications

Plant Growth Regulators:
In agriculture, this compound derivatives have been developed as plant growth regulators. For instance, compounds designed from this benzodioxole structure have been screened for their ability to promote root growth in crops like Arabidopsis thaliana and Oryza sativa (rice) through molecular docking studies with the TIR1 receptor .

Case Study: HTS05309:
One notable derivative is HTS05309, which was synthesized and evaluated for its root-promoting effects. It demonstrated significant bioactivity and was selected as a lead compound due to its favorable properties such as easy synthesis and good solubility .

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound without the butyl group.

    5-Methyl-1,3-benzodioxole: A similar compound with a methyl group instead of a butyl group.

    5-Ethyl-1,3-benzodioxole: A compound with an ethyl group at the fifth position.

Uniqueness: 5-Butyl-1,3-benzodioxole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .

Biological Activity

5-Butyl-1,3-benzodioxole is an organic compound belonging to the class of benzodioxoles, characterized by its unique structure that includes a butyl group at the fifth position of the benzodioxole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and antibacterial properties, as well as its role in plant growth regulation.

Chemical Structure and Properties

The chemical formula for this compound is C11H14O2C_{11}H_{14}O_2. Its structure features a benzene ring fused with a dioxole ring, which contributes to its biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.

1. Anticancer Activity

Research indicates that derivatives of 1,3-benzodioxole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms proposed for this activity include:

  • Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies demonstrate that these compounds can trigger programmed cell death in cancer cells through various pathways including DNA binding and EGFR inhibition .

Table 1: Cytotoxicity of Benzodioxole Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)26 - 65
HeLa (Cervical Cancer)20 - 50
A549 (Lung Cancer)30 - 55

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that it possesses high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity compared to standard antibiotics.

Table 2: Antibacterial Activity of Benzodioxole Derivatives

CompoundBacteria TestedMIC (nM)
This compoundStaphylococcus aureus80
Escherichia coli110

3. Insecticidal Activity

The compound has been explored for its potential as an insecticide. A study highlighted its effectiveness against Aedes aegypti larvae, a vector for several viral diseases. The results showed promising larvicidal activity with LC50 values indicating effective control without significant toxicity to mammals .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Auxin Receptor TIR1 : The compound is reported to enhance root-related signaling responses by interacting with the auxin receptor TIR1, which is crucial for plant growth and development .
  • Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzodioxole derivatives:

  • Anticancer Efficacy : A study involving a series of benzodioxole derivatives demonstrated significant antitumor activity across multiple cancer cell lines with varying IC50 values indicating their potency .
  • Insecticidal Properties : Research on larvicidal activity against Aedes aegypti showed that certain derivatives could effectively reduce larval populations without causing harm to mammalian cells .
  • Antibacterial Screening : Investigations into antibacterial properties revealed that compounds derived from benzodioxoles exhibit strong inhibition against common pathogens, suggesting their potential use in treating bacterial infections .

Properties

IUPAC Name

5-butyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSJAUIDOGFRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515762
Record name 5-Butyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-05-8
Record name 5-Butyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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